Henicosyl formate

描述

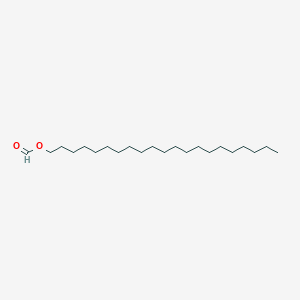

Henicosyl formate (C21H42O2) is a long-chain fatty acid ester derived from formic acid (HCOOH) and henicosanol (C21H43OH). Its structure consists of a 21-carbon alkyl chain bonded to the formate group via an ester linkage. This compound is characterized by its hydrophobic tail and polar head group, making it suitable for applications requiring surfactant properties, such as lubricants, emulsifiers, or industrial coatings .

Key properties of this compound include:

- Molecular weight: 326.56 g/mol

- Physical state: Waxy solid at room temperature (predicted based on chain length).

- Solubility: Insoluble in water but soluble in nonpolar organic solvents (e.g., hexane, chloroform).

- Thermal stability: High melting point (estimated >60°C) due to strong van der Waals interactions between long alkyl chains.

Its synthesis typically involves acid-catalyzed esterification of formic acid with henicosanol under reflux conditions .

属性

CAS 编号 |

77899-03-7 |

|---|---|

分子式 |

C22H44O2 |

分子量 |

340.6 g/mol |

IUPAC 名称 |

henicosyl formate |

InChI |

InChI=1S/C22H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-22-23/h22H,2-21H2,1H3 |

InChI 键 |

ZMGJNJFHZNMVCW-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCCCCCCCCCCCCOC=O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

Henicosyl formate can be synthesized through the esterification reaction between formic acid and heneicosanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and controlled temperature and pressure conditions are crucial to obtaining a high-quality product .

化学反应分析

Types of Reactions

Henicosyl formate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to formic acid and heneicosanol.

Oxidation: The compound can be oxidized to produce formic acid and a corresponding aldehyde or carboxylic acid.

Reduction: Reduction of this compound can yield heneicosanol and methanol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Hydrolysis: Formic acid and heneicosanol.

Oxidation: Formic acid and a corresponding aldehyde or carboxylic acid.

Reduction: Heneicosanol and methanol.

科学研究应用

Henicosyl formate has several applications in scientific research:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in drug delivery systems due to its long carbon chain, which can enhance the solubility and stability of certain drugs.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other organic compounds

作用机制

The mechanism of action of henicosyl formate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release formic acid and heneicosanol, which can then participate in further biochemical reactions. The long carbon chain of this compound allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability .

相似化合物的比较

Comparison with Similar Compounds

Henicosyl formate belongs to the alkyl formate ester family. Below is a detailed comparison with structurally analogous compounds:

Cetyl Formate (C16H32O2)

- Molecular weight : 256.42 g/mol.

- Physical state : Semi-solid or viscous liquid at room temperature.

- Solubility: Moderately soluble in ethanol, insoluble in water.

- Applications : Used in cosmetics as an emollient and in textile processing.

- Key difference : Shorter chain length (C16) reduces melting point and increases solubility in polar solvents compared to this compound .

Stearyl Formate (C18H36O2)

- Molecular weight : 284.48 g/mol.

- Physical state : Solid with a melting point ~55–60°C.

- Applications : Common in industrial lubricants and plasticizers.

- Key difference : Intermediate chain length (C18) balances hydrophobicity and malleability, making it more versatile than this compound in formulations requiring moderate rigidity .

Calcium Formate (Ca(HCOO)2)

- Molecular weight : 130.11 g/mol.

- Physical state : White crystalline powder.

- Solubility : Highly water-soluble (16.9 g/100 mL at 20°C).

- Applications : Used as a concrete additive, animal feed preservative, and deicing agent.

- Key difference : Ionic nature and short-chain structure make it functionally distinct from hydrophobic alkyl formates like this compound .

Data Tables

Table 1: Physical and Chemical Properties of Selected Formate Compounds

| Property | This compound | Cetyl Formate | Stearyl Formate | Calcium Formate |

|---|---|---|---|---|

| Molecular Formula | C21H42O2 | C16H32O2 | C18H36O2 | Ca(HCOO)2 |

| Molecular Weight (g/mol) | 326.56 | 256.42 | 284.48 | 130.11 |

| Melting Point (°C) | >60 (predicted) | 20–25 | 55–60 | 300 (decomposes) |

| Solubility in Water | Insoluble | Insoluble | Insoluble | 16.9 g/100 mL |

| Primary Applications | Lubricants, coatings | Cosmetics, textiles | Industrial lubricants | Construction, agriculture |

Research Findings and Functional Insights

- Chain Length vs. Performance : Increasing alkyl chain length (C16 → C21) enhances thermal stability and hydrophobicity but reduces compatibility with polar matrices. This compound’s C21 chain makes it superior in high-temperature applications compared to cetyl or stearyl formates .

- Biochemical Relevance: Unlike calcium formate, which participates in microbial metabolism (e.g., formate dehydrogenase pathways ), this compound’s large size limits biochemical interactions, restricting its use to non-biological systems.

- Industrial Utility: this compound’s waxy consistency and film-forming ability are advantageous in coating technologies, whereas calcium formate’s solubility supports its role in cement acceleration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。